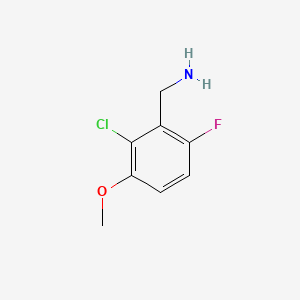

2-Chloro-6-fluoro-3-methoxybenzylamine

Description

Significance of Benzylamine (B48309) Derivatives in Organic Synthesis and Materials Science

Benzylamine derivatives are fundamental building blocks in the landscape of organic chemistry. Their structure, featuring a benzyl (B1604629) group attached to an amine, provides a reactive handle for a multitude of chemical transformations. In organic synthesis, they serve as crucial precursors for the construction of pharmaceuticals, agrochemicals, and other fine chemicals. The amine functional group can readily undergo reactions such as alkylation, acylation, and condensation to form a diverse array of more complex molecules.

Beyond their role as synthetic intermediates, benzylamine derivatives are integral to the development of advanced materials. Their incorporation into polymer backbones can enhance thermal stability, mechanical strength, and other desirable physical properties. Furthermore, the aromatic ring of the benzyl group can be functionalized to tune the electronic and optical properties of materials, leading to applications in areas such as organic electronics and dye chemistry.

The Role of Halogenation and Methoxy (B1213986) Substitution in Substituted Benzylamines

The methoxy group (-OCH3), on the other hand, is a strong electron-donating group through resonance (+R effect) and a weaker electron-withdrawing group through induction (-I effect). The net result is an activation of the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the methoxy group. This electronic influence can be harnessed to control the outcome of synthetic transformations.

Scope and Research Focus on 2-Chloro-6-fluoro-3-methoxybenzylamine

This article provides a focused examination of the chemical compound this compound. The subsequent sections will detail its chemical and physical properties, plausible synthetic routes, and its emerging role as an intermediate in chemical research. The unique substitution pattern of this molecule, with two different halogens ortho to the aminomethyl group and a methoxy group at the meta position, presents a compelling case study in the nuanced effects of multiple substituents on the properties and reactivity of a benzylamine core.

The primary focus will be on the foundational chemical aspects of this compound, providing a detailed and scientifically accurate overview for researchers in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAJULXALLCUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 2 Chloro 6 Fluoro 3 Methoxybenzylamine

2-Chloro-6-fluoro-3-methoxybenzylamine is a polysubstituted aromatic amine with the chemical formula C₈H₉ClFNO. Its structure is characterized by a benzene (B151609) ring substituted with a chlorine atom, a fluorine atom, a methoxy (B1213986) group, and an aminomethyl group.

Below is a table summarizing the key chemical data for this compound:

| Property | Value |

| IUPAC Name | (2-Chloro-6-fluoro-3-methoxyphenyl)methanamine |

| CAS Number | 1803377-83-2 |

| Molecular Formula | C₈H₉ClFNO |

| Molecular Weight | 189.61 g/mol |

| Predicted XLogP3 | 1.5 |

Synthesis and Characterization

While a specific, detailed synthesis of 2-Chloro-6-fluoro-3-methoxybenzylamine is not extensively documented in publicly available literature, its preparation can be inferred from established synthetic methodologies for structurally similar compounds. Plausible synthetic pathways would likely involve the transformation of a precursor molecule containing the 2-chloro-6-fluoro-3-methoxybenzoyl framework.

Two common strategies for the synthesis of benzylamines are the reduction of a corresponding benzonitrile (B105546) or the reductive amination of a benzaldehyde (B42025). For instance, the synthesis could potentially proceed from 2-chloro-6-fluoro-3-methoxybenzaldehyde. The preparation of this aldehyde precursor is documented and involves steps such as the oxidation of the corresponding toluene (B28343) derivative. wikipedia.org Once the aldehyde is obtained, it can undergo reductive amination, a process that involves the reaction with an amine source, typically ammonia (B1221849), in the presence of a reducing agent to yield the target benzylamine (B48309).

Alternatively, the synthesis could commence from 2-chloro-6-fluoro-3-methoxybenzonitrile. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to afford this compound.

The characterization of the final compound would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the connectivity of the atoms and the substitution pattern on the aromatic ring. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. Infrared (IR) spectroscopy would show characteristic absorption bands for the amine, aromatic ring, and other functional groups present in the molecule.

Detailed Research Findings

Conventional Synthetic Routes to Halogenated and Methoxy-Substituted Benzylamines

Traditional methods for synthesizing complex benzylamines often rely on well-established reactions that allow for the stepwise introduction of functional groups. These routes, while effective, typically involve multiple steps and the use of classical reagents.

Nucleophilic Substitution Reactions in Benzylamine Synthesis

Nucleophilic substitution is a cornerstone of benzylamine synthesis. This approach typically involves the reaction of a benzyl (B1604629) halide with an amine source. For a molecule like this compound, the synthesis would commence with the corresponding benzyl halide, specifically 1-(bromomethyl)-2-chloro-6-fluoro-3-methoxybenzene.

The reaction proceeds via an SN2 mechanism where a nucleophilic nitrogen source, such as ammonia (B1221849) or a protected amine equivalent, displaces the halide. Historically, benzylamines have been synthesized through substitution reactions between amines and benzylic halides or benzylic alcohol derivatives, often requiring multi-step sequences. nih.gov The reactivity of the benzyl halide is crucial; benzyl bromides are generally preferred over chlorides due to the better leaving group ability of the bromide ion.

Key considerations for this method include:

Choice of Nucleophile: While aqueous ammonia can be used, it can lead to over-alkylation, producing secondary and tertiary amines. To improve selectivity for the primary amine, reagents like sodium azide (B81097) followed by reduction, or Gabriel synthesis using phthalimide, are often employed. rsc.org

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the substitution process.

While direct and conceptually simple, this method's reliance on potentially hazardous benzyl halides and the possibility of side reactions are notable drawbacks.

Reductive Amination Strategies for Benzylamine Derivatives

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. This strategy involves the reaction of a carbonyl compound—in this case, 2-chloro-6-fluoro-3-methoxybenzaldehyde—with an amine source, followed by reduction of the in situ-formed imine intermediate. A series of novel benzylamines have been successfully synthesized using reductive amination from halogen-substituted benzaldehyde (B42025) derivatives. nih.gov

The process can be performed in one or two steps:

Imine Formation: The aldehyde reacts with ammonia or an ammonium (B1175870) salt (e.g., ammonium acetate) to form a Schiff base (imine).

Reduction: A reducing agent is introduced to hydrogenate the imine to the corresponding primary benzylamine.

This method is highly chemoselective and tolerates a wide array of functional groups, including halogens and ethers. researchgate.net The choice of reducing agent is critical for the success of the reaction and can be tailored to the specific substrate and conditions.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Inexpensive, readily available | Can reduce the starting aldehyde if not controlled |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selectively reduces imines over carbonyls | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | Mild, high selectivity, non-toxic | More expensive, moisture-sensitive |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | "Green" (byproduct is water), high yield | Requires specialized pressure equipment |

Multi-Step Synthesis Pathways for Complex Benzylamine Derivatives

The synthesis of a highly substituted compound like this compound invariably requires a multi-step pathway to assemble the precursor aldehyde or benzyl halide. These pathways often begin with simpler, commercially available aromatic compounds. An effective synthetic route for preparing related compounds like 2-chloro-6-fluorobenzonitrile (B1630290) and 2-chloro-6-fluorobenzoic acid involves diazotization, fluorination, ammoxidation, and hydrolysis reactions. researchgate.net

A plausible synthetic pathway for the required precursor, 2-chloro-6-fluoro-3-methoxybenzaldehyde, might start from a substituted toluene (B28343). For instance, the synthesis of 2-chloro-6-fluorobenzaldehyde (B137617) can be achieved through the oxidation of 2-chloro-6-fluorotoluene (B1346809). wikipedia.org A more complex route could involve:

Electrophilic Aromatic Substitution: Starting with a compound like 3-fluoroanisole, sequential chlorination and other functional group introductions can establish the substitution pattern.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective introduction of substituents. For example, a methoxy group can direct lithiation to its ortho positions, enabling the introduction of chloro and fluoro groups.

Formylation: Once the desired 1,2,3,4-substituted benzene (B151609) ring is constructed, a formyl group (-CHO) can be introduced via methods like the Vilsmeier-Haack or Gattermann reaction to create the necessary aldehyde for reductive amination.

Innovative and Sustainable Synthetic Approaches

In response to growing environmental concerns, modern organic synthesis is increasingly focused on developing sustainable and efficient methods that minimize waste and hazard.

Green Chemistry Principles in Benzylamine Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dtic.mil For benzylamine synthesis, this involves several key strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic hydrogenation, where the only byproduct is water, is a prime example of a high atom economy reaction.

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate significant waste. rsc.org

Renewable Feedstocks: While not yet widely applied to complex halogenated aromatics, research is exploring the use of bio-based starting materials for chemical synthesis.

Environmentally Benign Reaction Media and Reagents

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. Solvent-free organic synthesis offers numerous advantages, including high efficiency and environmental acceptability. primescholars.com

Water as a Solvent: Once considered unsuitable for many organic reactions, water is now recognized as a highly effective medium for certain transformations. Its high polarity and hydrogen bonding capabilities can accelerate reaction rates.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative that allows for easy product separation by simple depressurization.

Solvent-Free Reactions: Performing reactions by grinding solid reactants together or by reacting neat liquids eliminates solvent waste entirely. This approach has been successfully used for the synthesis of imines, which are intermediates in reductive amination. primescholars.com

Biocatalytic Pathways for Benzylamine Derivatives

The synthesis of benzylamine derivatives, particularly chiral amines, has been significantly advanced by biocatalysis, which employs enzymes to achieve high efficiency and stereoselectivity under mild conditions. researchgate.netnih.govnih.gov This approach serves as a sustainable alternative to traditional chemical methods that often require harsh conditions and lack selectivity. nih.govnih.gov

Key enzymes in this field include transaminases (TAs) and amine dehydrogenases (AmDHs).

Transaminases (TAs): These enzymes, especially ω-transaminases (ω-TAs), are pivotal for synthesizing chiral amines. acs.org They catalyze the transfer of an amino group from a donor substrate to a prochiral ketone or aldehyde acceptor, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov Extensive protein engineering, through strategies like directed evolution and computational redesign, has broadened the substrate scope of wild-type TAs, enabling them to process bulky, aromatic substrates relevant to pharmaceutical intermediates. nih.govresearchgate.net For instance, a putrescine transaminase from Pseudomonas putida (Pp-SpuC) has demonstrated an extremely broad substrate tolerance for the synthesis of various benzylamine derivatives with excellent product conversions. frontiersin.orgresearchgate.net

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of aldehydes or ketones to produce chiral amines, using ammonia as the amino donor and NAD(P)H as a cofactor. nih.govresearchgate.net Enzyme engineering has been instrumental in developing AmDHs that can accept ketones instead of their natural α-keto acid substrates, achieving excellent stereoselectivity. nih.gov

To overcome challenges such as unfavorable reaction equilibria and substrate/product inhibition, enzymatic cascades have been developed. These multi-enzyme systems can combine different biocatalysts in a one-pot synthesis to drive reactions to completion and produce chiral amines from inexpensive starting materials. acs.org For example, a multi-enzyme cascade using a transaminase, esterase, aldehyde reductase (AHR), and formate (B1220265) dehydrogenase (FDH) was developed to synthesize an intermediate for Sitagliptin, using benzylamine as the amino donor. researchgate.net The AHR was crucial in converting the inhibitory benzaldehyde byproduct into benzyl alcohol. researchgate.netmdpi.com

| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrate Example | Key Advantages | Reference |

|---|---|---|---|---|---|

| Transaminase (TA) | Pp-SpuC from Pseudomonas putida | Transamination | Benzylic aldehydes | Excellent conversion, broad substrate tolerance. | frontiersin.orgresearchgate.net |

| Transaminase (TA) | Engineered ω-Transaminases | Asymmetric amination | Prochiral ketones | High stereoselectivity for chiral amine synthesis. | nih.gov |

| Amine Dehydrogenase (AmDH) | Engineered AmDH from Rhodococcus sp. | Reductive amination | Ketones | Enables deracemization strategies in cascades. | acs.org |

| Threonine Aldolase (TA) | Engineered TmLTA | Aldol reaction | Benzylamines and aldehydes | Stereoselective C-C bond formation to create 1,2-amino alcohols. | nih.gov |

Flow Chemistry Applications in Benzylamine Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of benzylamines and other amine derivatives, offering significant advantages in safety, efficiency, and scalability. digitellinc.comdurham.ac.uk In a continuous flow platform, reagents are pumped through narrow-diameter tubing where they mix and react under precisely controlled conditions. mit.edu This methodology has been successfully applied to produce key intermediates like N-benzylhydroxylamine hydrochloride and N-arylhydroxylamines. mdpi.commdpi.com A single-pot, continuous process for producing benzylamine from benzyl alcohol via tandem dehydrogenation, amination, and reduction has also been demonstrated, highlighting the potential of flow systems to integrate multiple reaction steps. hw.ac.uk

Enhanced Reaction Efficiency and Throughput in Continuous Flow Systems

Continuous flow reactors provide a distinct advantage over batch processes by enhancing reaction efficiency and throughput through several key features:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for exceptionally efficient heat and mass transfer. mit.edu This enables precise temperature control, minimizing the formation of byproducts that can occur due to temperature gradients in large batch reactors. kilolabs.com

Access to Extreme Conditions: Flow systems can safely operate at high temperatures and pressures, which can dramatically accelerate reaction rates and reduce reaction times from hours to minutes. durham.ac.ukmit.edu The small reaction volume minimizes the risks associated with hazardous or exothermic reactions. tcichemicals.com

Improved Mixing and Selectivity: The nearly instantaneous mixing achieved in flow reactors prevents issues like over-reduction and improves selectivity. mit.edu A continuous flow protocol for the α-bromination of aldehydes, for example, demonstrated significantly improved reaction efficiency and superior mono/dibromination selectivity compared to batch methods. acs.org

Automation and Throughput: Continuous processing and automation reduce manual preparation time and allow for higher throughput. kilolabs.com Once a system is established, it can operate continuously to produce large quantities of material with high consistency. kilolabs.comtcichemicals.com

| Reaction Type | Parameter Improved | Flow System Advantage | Reference |

|---|---|---|---|

| Selective Ester Reduction | Selectivity/Yield | Rapid in-line mixing and quenching prevents over-reduction to alcohol, yielding >95% aldehyde. | mit.edu |

| N-Arylhydroxylamine Synthesis | Reaction Rate/Yield | Precise control of temperature and residence time leads to high conversion and selectivity (>99%). | mdpi.com |

| α-Bromination of Aldehydes | Selectivity | Superior control over stoichiometry and reaction time improves mono-bromination selectivity vs. batch. | acs.org |

| Multi-step Natural Product Synthesis | Reaction Time/Yield | Telescoping of multiple steps into a single continuous sequence reduces overall process time. | researchgate.net |

Comparative Analysis of Flow vs. Batch Processes for Benzylamines

When comparing flow and batch processes for benzylamine synthesis, flow chemistry generally offers superior performance, particularly for large-scale production.

Safety and Control: Flow chemistry is inherently safer due to the small volume of reactants present at any given moment. kilolabs.comtcichemicals.com This minimizes the risk of runaway reactions. In contrast, batch reactors contain the entire reaction inventory at once, posing a greater hazard if control is lost. kilolabs.com

Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, stoichiometry) in flow systems often leads to higher yields and purities compared to batch processing. researchgate.net For instance, the asymmetric synthesis of tetrahydroprotoberberine alkaloids showed both higher yields and enantiomeric excess when performed in a continuous flow setup versus a batch process. researchgate.net

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). This is often more straightforward than re-optimizing conditions for larger and larger batch reactors, where heat and mass transfer issues can become significant. researchgate.net

Limitations: Despite its advantages, flow chemistry is not always suitable, especially for reactions that produce solid precipitates which can clog the narrow tubing of the reactor. syrris.jp For initial discovery and small-scale synthesis, the simplicity of setting up a batch reaction in a round-bottom flask remains advantageous. syrris.jp An approach known as "Batch to Flow to Batch" (BFB) leverages the strengths of both, using flow chemistry as a rapid tool to optimize reaction conditions before transferring the improved protocol back to a batch setup. syrris.jp

| Feature | Flow Chemistry | Batch Chemistry | Reference |

|---|---|---|---|

| Safety | High (small reaction volume, excellent heat control). | Lower (large volume of hazardous materials). | kilolabs.com |

| Process Control | Precise control of temperature, pressure, time. | Less precise, potential for temperature/concentration gradients. | mit.edu |

| Heat & Mass Transfer | Excellent due to high surface-area-to-volume ratio. | Becomes inefficient upon scale-up. | kilolabs.comresearchgate.net |

| Scalability | Straightforward (longer run time or numbering-up). | Requires significant redevelopment and re-optimization. | researchgate.net |

| Reproducibility | High, due to automation and consistent conditions. | Subject to more run-to-run variability. | syrris.jp |

| Handling Solids | Challenging, can lead to clogging. | Generally straightforward. | syrris.jp |

Precursor and Intermediate Synthesis for this compound Derivatization

The synthesis of derivatized benzylamines like this compound relies on the efficient preparation of key precursors and intermediates. The synthetic strategy typically involves the construction of a substituted aromatic ring followed by the introduction of the aminomethyl group.

A common and critical precursor for this family of compounds is 2-chloro-6-fluorobenzaldehyde . One industrial method for its preparation starts with 2-chloro-6-fluorotoluene. google.com This process involves:

Side-Chain Chlorination: 2-chloro-6-fluorotoluene undergoes chlorination under illumination to produce a mixture of 2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorobenzylidene dichloride. google.com

Hydrolysis: The resulting chlorinated mixture is then hydrolyzed. A method utilizing a solid superacid catalyst (like ferric solid superacid) and water at elevated temperatures (100-200 °C) converts the benzylidene dichloride intermediate into the desired 2-chloro-6-fluorobenzaldehyde with high yield. google.com

Other valuable intermediates include 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid , which can be prepared through routes involving diazotization, fluorination, and ammoxidation reactions. researchgate.net

Once the appropriately substituted benzaldehyde (in this case, 2-chloro-6-fluoro-3-methoxybenzaldehyde) is obtained, the final conversion to the target benzylamine can be achieved through several established methods:

Reductive Amination: This is a standard method where the aldehyde is reacted with an amine source, such as ammonia, in the presence of a reducing agent to form the primary amine. nih.gov

Conversion to Oxime and Reduction: The aldehyde can be converted to an oxime, which is then reduced to the primary amine.

Leuckart Reaction: This involves the reaction of the aldehyde with formamide (B127407) or ammonium formate to produce the benzylamine.

The synthesis of substituted benzylamines often requires multi-step sequences. For example, the synthesis of N-acetylated benzylamine analogues can start from a substituted nitrobenzaldehyde, which is first reduced to an aminoaldehyde, acetylated, and then reacted with another amine via reductive amination to form the final product. nih.gov The choice of synthetic route depends on the availability of starting materials and the specific substitution pattern required for the final derivatized benzylamine.

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity of Benzylamines

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. DFT methods are widely used for substituted benzylamines to analyze how different functional groups affect the molecule's properties. researchgate.netnih.gov

The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electron-donating effect of the methoxy group, create a complex electronic environment that can be precisely mapped using these methods.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.govresearchgate.net MEP maps use a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov For this specific benzylamine, the MEP would likely show negative potential near the nitrogen atom of the amine group and the oxygen of the methoxy group, while the hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. nih.govresearchgate.net

Local reactivity descriptors, such as Fukui functions, can also be calculated to pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. globalresearchonline.net These calculations provide a quantitative basis for predicting how this compound will behave in chemical reactions.

Table 1: Illustrative Electronic Properties from DFT Calculations for Substituted Aromatic Compounds Note: The following data are representative examples for similar molecules and are intended to illustrate the type of information generated by DFT calculations.

| Parameter | Method/Basis Set | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | -6.40 eV | Indicates electron-donating ability |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.61 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 4.79 eV | Predicts chemical reactivity and stability |

| Dipole Moment (μ) | B3LYP/6-311G(d,p) | 2.63 D | Measures overall polarity of the molecule |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, might bind to a macromolecular target, typically a protein. This approach is crucial in drug discovery for identifying potential therapeutic targets and predicting the binding affinity of a compound. nih.gov

The process begins with generating a three-dimensional structure of the ligand (this compound), which is then optimized to its lowest energy conformation. The target protein's 3D structure is obtained from crystallographic databases (like the Protein Data Bank) and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. nih.gov

Docking algorithms then systematically explore possible binding poses of the ligand within the protein's active site, calculating a "docking score" for each pose. This score estimates the binding free energy, with lower (more negative) values indicating a more favorable interaction. nih.gov The simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the amine group could act as a hydrogen bond donor, while the fluorine, chlorine, and methoxy groups could participate in various hydrophobic and electrostatic interactions.

Table 2: Example of Molecular Docking Results Note: This table presents hypothetical docking data to illustrate the typical output of such a simulation.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Example Kinase (e.g., 2Z5X) | -8.00 | ASP-145, LYS-23, LEU-89 | Hydrogen bond with ASP-145, Hydrophobic interactions with LEU-89 |

| Example Receptor (e.g., 4BDT) | -9.60 | TYR-112, PHE-256, SER-115 | Hydrogen bond with SER-115, Pi-stacking with TYR-112 |

Prediction of Regioselectivity and Stereoselectivity in Benzylamine Reactions

Computational chemistry is a valuable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For substituted benzylamines, this involves determining which position on the aromatic ring is most likely to react (regioselectivity) and which stereoisomer is preferentially formed (stereoselectivity).

DFT calculations can be used to model the reaction pathways of potential reactions involving this compound. By calculating the activation energies for different possible reaction routes, chemists can predict the most favorable outcome. For instance, in an electrophilic aromatic substitution reaction, the calculations can determine whether the incoming electrophile will add to the position ortho, meta, or para to the existing substituents. The outcome is governed by the combined electronic effects of the chloro, fluoro, methoxy, and aminomethyl groups. The spin density distribution can also explain reactivity and regioselectivity patterns in certain reactions. chemrxiv.org

Machine learning models are also being developed to predict regioselectivity with high accuracy. rsc.org These models are trained on large datasets of known reactions and use computed molecular descriptors, such as atomic charges, to predict reaction outcomes. rsc.org Such an approach could be applied to predict the regioselectivity of reactions for this compound.

Similarly, the stereoselectivity of reactions, particularly those creating a new chiral center, can be predicted by calculating the transition state energies for the formation of different stereoisomers. The transition state leading to the major product will have a lower free energy, explaining the observed experimental outcome.

Conformational Analysis of this compound

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like this compound, rotation around single bonds—specifically the C-C bond of the aminomethyl group and the C-O bond of the methoxy group—can lead to various conformers with different energies.

Theoretical calculations can map the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy at each step. This process identifies the global energy minimum, which corresponds to the most stable and populated conformation, as well as other local minima representing less stable conformers. The results of such an analysis are crucial for understanding the molecule's shape, which in turn influences its physical properties and biological activity. The optimized molecular geometry, including bond lengths and angles, is a direct output of these calculations and can be compared with experimental data if available. scielo.brdergipark.org.tr

Applications of 2 Chloro 6 Fluoro 3 Methoxybenzylamine As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

Detailed and specific examples of the utilization of 2-Chloro-6-fluoro-3-methoxybenzylamine in the construction of complex organic molecules are not prominently documented in accessible literature. The potential for this compound to serve as a precursor is recognized, but explicit pathways and resulting complex structures are not provided.

While benzylamines are generally valuable precursors for the synthesis of nitrogen-containing heterocycles, no specific studies were identified that detail the use of this compound in the formation of such compounds. General synthetic routes for heterocycles often involve the reaction of benzylamines with various reagents to form rings like pyridines, quinolines, or imidazoles; however, the application of this particular substituted benzylamine (B48309) has not been specifically described.

The preparation of functionalized aromatic systems often involves the modification of substituents on a benzene (B151609) ring. This compound possesses multiple functional groups that could, in principle, be manipulated to create diverse aromatic systems. However, published research providing concrete examples of such transformations using this specific compound is not available.

Role in Medicinal Chemistry Research (as a Scaffold/Intermediate for Compound Modification)

In medicinal chemistry, substituted benzylamines can serve as important scaffolds or intermediates for the synthesis of new therapeutic agents. The unique substitution pattern of this compound makes it a compound of interest for such applications. Despite this potential, there is a lack of specific documented instances of its use as a scaffold or intermediate in medicinal chemistry research within the public domain.

Green Synthesis Applications (as a Component in Sustainable Chemical Processes)

Green chemistry focuses on the development of environmentally benign chemical processes. This can include the use of safer solvents, catalytic reactions, and processes with high atom economy. While there is a growing body of research on the green synthesis of amines and their derivatives, no studies were found that specifically report the application of this compound within a green or sustainable chemical process.

Advanced Characterization and Analytical Techniques for 2 Chloro 6 Fluoro 3 Methoxybenzylamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂) protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons of 2-Chloro-6-fluoro-3-methoxybenzylamine. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would confirm the arrangement of protons in the molecule. For instance, the aromatic protons' coupling patterns would provide insights into their relative positions on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group. Signals for the benzylic carbon and the methoxy carbon would also be observed in characteristic regions of the spectrum.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterizing this compound. It would show a signal for the fluorine atom, and its coupling with neighboring protons (¹H-¹⁹F coupling) would further help in confirming the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (e.g., HRMS, LC-MS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition and molecular weight of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed.

The predicted monoisotopic mass of this compound is 189.03568 Da. uni.lu HRMS analysis would aim to measure the mass of the molecular ion with a high degree of precision, which allows for the unambiguous determination of its elemental formula (C₈H₉ClFNO). The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of specific fragments, such as the amine group or the methoxy group. While experimental mass spectrometry data for this specific compound is not published, predicted collision cross-section values for various adducts are available. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 190.04296 |

| [M+Na]⁺ | 212.02490 |

| [M-H]⁻ | 188.02840 |

| [M+NH₄]⁺ | 207.06950 |

| [M+K]⁺ | 227.99884 |

| [M+H-H₂O]⁺ | 172.03294 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and the methylene and methoxy groups, usually observed between 2850 and 3100 cm⁻¹.

C=C stretching of the aromatic ring, which gives rise to bands in the 1450-1600 cm⁻¹ region.

C-N stretching of the amine, typically found in the 1020-1250 cm⁻¹ range.

C-O stretching of the methoxy group, which would appear as a strong band around 1000-1300 cm⁻¹.

C-Cl and C-F stretching vibrations, which would be present in the fingerprint region (below 1000 cm⁻¹).

While a specific IR spectrum for this compound is not available in the surveyed literature, the analysis of related compounds such as 2-Chloro-6-fluoro benzaldehyde (B42025) provides a reference for the expected vibrational modes. materialsciencejournal.org

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. For this compound, a suitable solvent system (mobile phase) would be chosen to achieve good separation on a silica (B1680970) gel plate (stationary phase). The spot corresponding to the compound can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique for purity assessment and separation. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for analyzing this compound. The retention time of the compound would be characteristic under specific chromatographic conditions. The purity can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. While a specific HPLC method for this compound has not been detailed in the literature, general methods for the separation of benzylamine (B48309) derivatives are well-established.

X-ray Crystallography for Solid-State Structure Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of various derivatives of substituted benzylamines have been determined, providing insights into the types of solid-state structures that could be expected. For instance, a study on the crystal structure of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, a related compound, detailed its molecular geometry and intermolecular interactions. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2-chloro-6-fluoro-3-methoxybenzylamine, and what reaction conditions are critical for high yield?

Answer:

The synthesis typically involves sequential functionalization of a benzaldehyde precursor. A common approach includes:

Chlorination/Fluorination: Direct halogenation of 3-methoxybenzaldehyde using selective reagents (e.g., Cl₂/FeCl₃ for chloro, DAST for fluoro substitution) to achieve regioselectivity at positions 2 and 6 .

Reductive Amination: Conversion of the aldehyde group to a benzylamine via a Schiff base intermediate using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) under inert conditions to prevent oxidation .

Critical Conditions:

- Temperature control (<0°C for halogenation to avoid over-substitution).

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or LC-MS to isolate intermediates .

Basic: What analytical techniques are recommended for structural confirmation of this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 190.06 (calculated: 189.614 g/mol) .

- X-ray Crystallography: For crystalline derivatives, SHELXL (via SHELX suite) is widely used for refinement, particularly to resolve positional ambiguities in halogenated aromatic systems .

Basic: How should researchers handle the air sensitivity of this compound during storage and reactions?

Answer:

- Storage: Under inert atmosphere (argon or nitrogen) in amber glass vials at -20°C. Desiccants (e.g., molecular sieves) prevent moisture uptake .

- Reactions: Use Schlenk lines or gloveboxes for transfers. Pre-purge solvents with inert gas to remove dissolved oxygen.

- Stabilization: Adding radical inhibitors (e.g., BHT) during long-term storage mitigates degradation .

Advanced: How can reaction yields be optimized for introducing the benzylamine group in sterically hindered halogenated systems?

Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination, which tolerates steric hindrance better than traditional methods.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance solubility of halogenated intermediates.

- Microwave-Assisted Synthesis: Shortens reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally), reducing side-product formation .

- DoE (Design of Experiments): Use factorial designs to optimize temperature, catalyst loading, and solvent ratios .

Advanced: How should contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:

- Cross-Validation:

- Dynamic Effects: Consider rotational barriers (e.g., methoxy group) causing NMR signal broadening; variable-temperature NMR can confirm .

- Impurity Analysis: LC-MS/MS detects trace byproducts (e.g., dehalogenated species) that may skew data .

Advanced: What strategies are effective for regioselective functionalization of the benzene ring in downstream derivatization?

Answer:

- Directing Groups: Utilize the methoxy group as a para-director for electrophilic substitution. For example, nitration at position 4 (relative to methoxy) .

- Transition-Metal Catalysis: Pd-mediated C–H activation enables coupling at positions ortho to fluorine (due to its electron-withdrawing effect) .

- Protection/Deprotection: Temporarily protect the amine group (e.g., as a Boc derivative) to avoid interference during halogenation .

Advanced: How can computational methods aid in predicting the reactivity and stability of this compound?

Answer:

- DFT Calculations:

- Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Calculate bond dissociation energies (BDEs) to assess stability (e.g., C–Cl vs. C–F bonds) .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize crystallization conditions .

- Docking Studies: If used in drug discovery, predict binding affinities to biological targets (e.g., enzymes with halogen-binding pockets) .

Advanced: What are the best practices for resolving low crystallinity in halogenated benzylamine derivatives?

Answer:

- Co-Crystallization: Add co-formers (e.g., succinic acid) to enhance lattice stability .

- Solvent Screening: Test high-viscosity solvents (e.g., ionic liquids) or mixed-solvent systems (e.g., EtOH/water).

- Temperature Gradients: Slow cooling (0.1°C/min) promotes larger crystal formation.

- SHELXD/SHELXE: Use for phase determination in poorly diffracting crystals .

Advanced: How can researchers validate the purity of this compound in the absence of commercial standards?

Answer:

- Orthogonal Methods:

- Spiking Experiments: Add known impurities (e.g., 3-methoxybenzylamine) and monitor chromatographic resolution .

Advanced: What are the implications of fluorine’s electronegativity on the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic Effects: Fluorine’s -I effect deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability.

- Ortho-Directing: Fluorine directs metal catalysts (e.g., Pd) to ortho positions in Suzuki-Miyaura couplings .

- Hydrogen Bonding: Fluorine participates in weak H-bonds, influencing crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.